Fmoc-D-HCys(Acm)-OH

Description

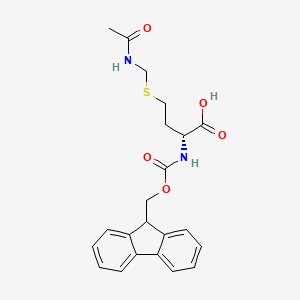

Fmoc-D-Cys(Acm)-OH (CAS: 168300-88-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C21H22N2O5S, with a molecular weight of 414.48 g/mol. The compound features two critical protective groups:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).

- Acm (acetamidomethyl): Protects the thiol group of cysteine, requiring iodine or mercury(II) acetate for cleavage .

This D-configuration isomer is essential for synthesizing peptides with enhanced enzymatic stability or specific chiral requirements. It is stored at 2–8°C under nitrogen to prevent degradation .

Properties

IUPAC Name |

(2R)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HCys(Acm)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected by reacting the cysteine derivative with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection reactions under controlled conditions.

Automated Synthesis: Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The Acm group can be removed using iodine in acetic acid, allowing the thiol group to participate in further reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Iodine in acetic acid.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected cysteine derivatives.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-D-HCys(Acm)-OH is widely used in solid-phase peptide synthesis to create complex peptides and proteins.

Protein Engineering: It facilitates the incorporation of cysteine residues in proteins for site-specific modifications.

Biology:

Protein Labeling: The thiol group can be used for labeling proteins with fluorescent tags or other probes.

Enzyme Studies: It is used in the synthesis of enzyme substrates and inhibitors.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostics: It is employed in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Used in the production of recombinant proteins and peptides.

Pharmaceuticals: Integral in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Mechanism: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Acm group protects the thiol group, allowing selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds and the incorporation of cysteine residues in peptides and proteins.

Molecular Targets and Pathways:

Peptide Bond Formation: The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation.

Thiol Group Reactions: The Acm group is removed under oxidative conditions, enabling the thiol group to form disulfide bonds or undergo other modifications.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Fmoc-D-Cys(Acm)-OH with structurally related Fmoc-protected amino acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protective Groups | Key Applications |

|---|---|---|---|---|---|

| Fmoc-D-Cys(Acm)-OH | 168300-88-7 | C21H22N2O5S | 414.48 | Fmoc (α-amino), Acm (thiol) | Peptides requiring D-cysteine residues |

| Fmoc-Cys(Acm)-OH (L-isomer) | 86060-81-3 | C21H22N2O5S | 414.47 | Fmoc, Acm | Standard SPPS for L-cysteine incorporation |

| Fmoc-D-Pen(Acm)-OH | 201531-77-3 | C23H26N2O5S | 443 | Fmoc, Acm | Penicillamine-containing peptides |

| Fmoc-His(Trt)-OH | - | C34H31N3O5 | 585.64 | Fmoc, Trt (imidazole) | Histidine-rich peptide synthesis |

Key Observations:

- Stereochemistry : The D-configuration of Fmoc-D-Cys(Acm)-OH distinguishes it from the L-isomer (Fmoc-Cys(Acm)-OH), which is more common in natural peptides. The D-form is critical for avoiding enzymatic degradation in therapeutic peptides .

- Protective Group Compatibility : Acm is preferred for cysteine protection due to its orthogonality to Fmoc and stability under acidic conditions (e.g., TFA cleavage). In contrast, Trt (triphenylmethyl) used in histidine derivatives requires milder acids (e.g., 1% TFA) for removal .

- Solubility : Fmoc-D-Cys(Acm)-OH dissolves well in polar aprotic solvents (e.g., DMF, DCM), whereas Fmoc-D-Pen(Acm)-OH exhibits lower solubility due to its bulkier structure .

Coupling Efficiency

- Fmoc-D-Cys(Acm)-OH : High coupling efficiency (≥90%) is achieved using activating agents like HBTU/HOBt/DIEA, particularly in DMF/DCM solvent systems .

- Fmoc-His(Trt)-OH : Requires optimized conditions (e.g., HBTU/HOBt/DIEA in NMP/DCM) to overcome steric hindrance from the Trt group, with coupling rates ~80% .

- Fmoc-Arg(Pbf)-OH : Large steric hindrance necessitates activation with DIC/HOBt/DMAP for 93% coupling efficiency .

Deprotection Challenges

- Acm Group : Requires iodine oxidation or mercury-based reagents, posing challenges in eco-friendly synthesis. In contrast, Trt and Pbf groups are removed with TFA, simplifying workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.